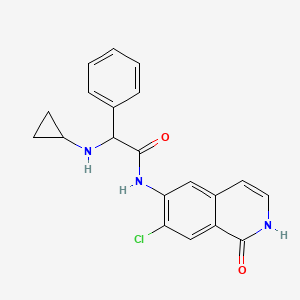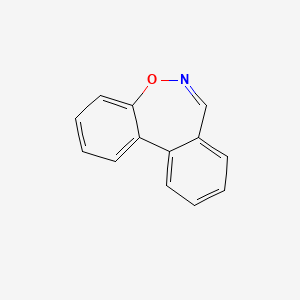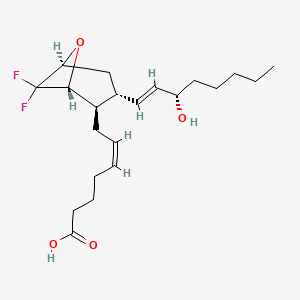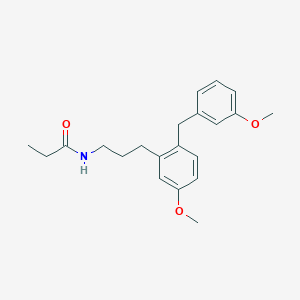
N-(7-chloro-1-oxo-1,2-dihydroisoquinolin-6-yl)-2-(cyclopropylamino)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound has shown potential in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Preparation Methods
Chemical Reactions Analysis
PMID20462760C22 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials .
Scientific Research Applications
PMID20462760C22 has a wide range of scientific research applications. In chemistry, it is used as a research tool to study various chemical reactions and mechanisms. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, it has potential therapeutic applications, particularly in the treatment of certain diseases. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of PMID20462760C22 involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects by modulating the activity of certain enzymes and receptors. This modulation leads to changes in cellular processes and signaling pathways, ultimately resulting in the desired therapeutic effects .
Comparison with Similar Compounds
PMID20462760C22 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include other small molecular drugs with similar chemical structures and biological activities. The unique properties of PMID20462760C22, such as its specific molecular targets and pathways, set it apart from these similar compounds .
Analyse Des Réactions Chimiques
PMID20462760C22 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials .
Applications De Recherche Scientifique
PMID20462760C22 has a wide range of scientific research applications. In chemistry, it is used as a research tool to study various chemical reactions and mechanisms. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, it has potential therapeutic applications, particularly in the treatment of certain diseases. In industry, it is used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of PMID20462760C22 involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects by modulating the activity of certain enzymes and receptors. This modulation leads to changes in cellular processes and signaling pathways, ultimately resulting in the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
PMID20462760C22 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include other small molecular drugs with similar chemical structures and biological activities. The unique properties of PMID20462760C22, such as its specific molecular targets and pathways, set it apart from these similar compounds .
Propriétés
Formule moléculaire |
C20H18ClN3O2 |
|---|---|
Poids moléculaire |
367.8 g/mol |
Nom IUPAC |
N-(7-chloro-1-oxo-2H-isoquinolin-6-yl)-2-(cyclopropylamino)-2-phenylacetamide |
InChI |
InChI=1S/C20H18ClN3O2/c21-16-11-15-13(8-9-22-19(15)25)10-17(16)24-20(26)18(23-14-6-7-14)12-4-2-1-3-5-12/h1-5,8-11,14,18,23H,6-7H2,(H,22,25)(H,24,26) |
Clé InChI |
SKYALJGMRAGHEN-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(C2=CC=CC=C2)C(=O)NC3=C(C=C4C(=C3)C=CNC4=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8R)-8-ethyl-4-methyl-2-phenyl-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one](/img/structure/B10770212.png)



![(7Z)-N-(4-chlorophenyl)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide](/img/structure/B10770244.png)
![tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate](/img/structure/B10770246.png)
![[4-[4-[(E)-C-(4-bromophenyl)-N-ethoxycarbonimidoyl]piperidin-1-yl]-4-methylpiperidin-1-yl]-(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)methanone](/img/structure/B10770247.png)

![(2E,4E,6E,8E)-10-[[(3R,4S,5R,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid](/img/structure/B10770258.png)
![1-[1-butyl-4-(3-methoxyphenyl)-2-oxo-1,8-naphthyridin-3-yl]-3-[4-[(dimethylamino)methyl]-2,6-di(propan-2-yl)phenyl]urea](/img/structure/B10770260.png)

![(5E)-1-(4-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B10770286.png)
![3-[4-(4-Bromophenyl)phenyl]-octahydropyrido[2,1-c]morpholin-3-ol](/img/structure/B10770308.png)
![(2R)-3-[4-[2-[1,3-benzoxazol-2-yl(methyl)amino]ethoxy]phenyl]-2-(2,2,2-trifluoroethoxy)propanoic acid](/img/structure/B10770312.png)
